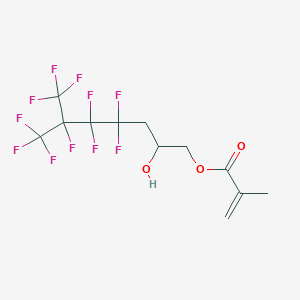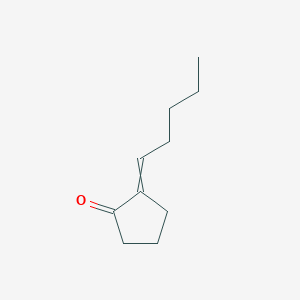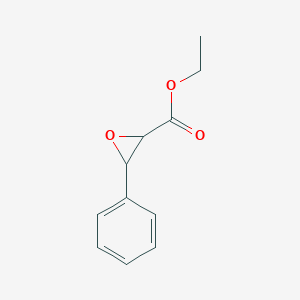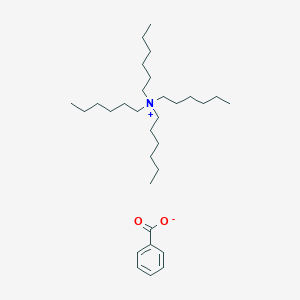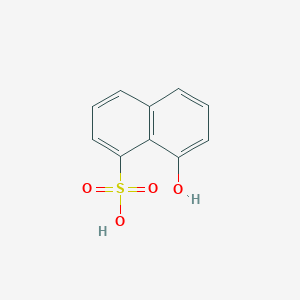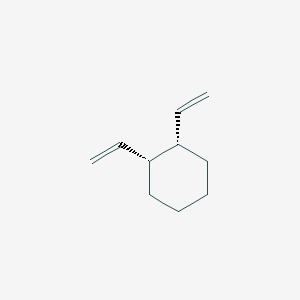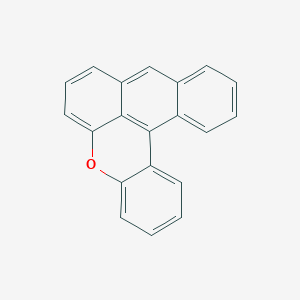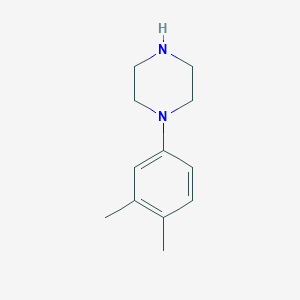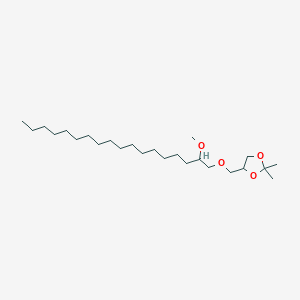
4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane, also known as MO-DMDL, is a chemical compound that has been extensively studied for its potential use in scientific research. MO-DMDL is a derivative of dioxolane, a cyclic ether that is commonly used in organic synthesis. MO-DMDL has several unique properties that make it an attractive compound for use in research, including its ability to cross the blood-brain barrier and its potential as a prodrug for delivering therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane is not fully understood, but it is believed to involve the hydrolysis of the methoxyoctadecoxymethyl group to release the active compound. The active compound is then able to cross the blood-brain barrier and exert its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane has been shown to have several biochemical and physiological effects, including its ability to increase the uptake of therapeutic agents in the brain and its potential to reduce inflammation. 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier and its potential as a prodrug for delivering therapeutic agents. However, the synthesis of 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane is a complex process that requires specialized equipment and expertise, which may limit its use in some labs.
Direcciones Futuras
There are several future directions for the study of 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane. One area of research is the development of new methods for synthesizing 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane that are more efficient and cost-effective. Another area of research is the exploration of new therapeutic applications for 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane, particularly in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane and its potential side effects.
Métodos De Síntesis
The synthesis of 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane involves several steps, including the protection of the hydroxyl groups on the dioxolane ring and the introduction of the methoxyoctadecoxymethyl group. The synthesis of 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane has been shown to be an effective means of delivering therapeutic agents to the brain, as it is able to cross the blood-brain barrier. 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
16725-42-1 |
|---|---|
Nombre del producto |
4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane |
Fórmula molecular |
C25H50O4 |
Peso molecular |
414.7 g/mol |
Nombre IUPAC |
4-(2-methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C25H50O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26-4)20-27-21-24-22-28-25(2,3)29-24/h23-24H,5-22H2,1-4H3 |
Clave InChI |
KHUPGEMYKNAGBB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCC(COCC1COC(O1)(C)C)OC |
SMILES canónico |
CCCCCCCCCCCCCCCCC(COCC1COC(O1)(C)C)OC |
Sinónimos |
4-[[(2-Methoxyoctadecyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



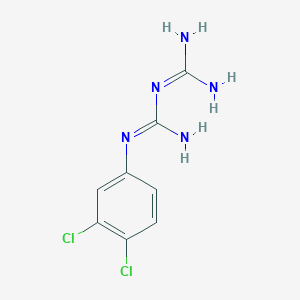
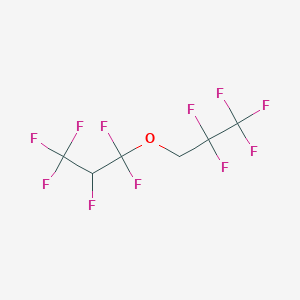
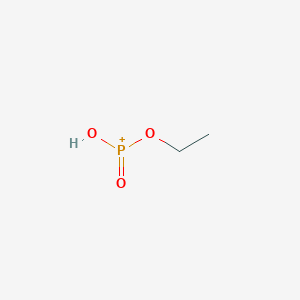
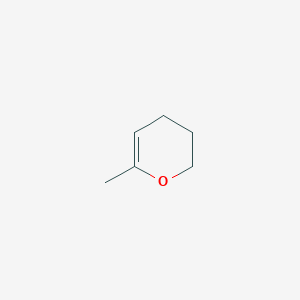
![Spiro[2.5]octan-6-one](/img/structure/B95088.png)
